molecular formula C9H7F6N B3417186 N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline CAS No. 1021128-03-9

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

Cat. No.: B3417186
CAS No.: 1021128-03-9
M. Wt: 243.15 g/mol
InChI Key: VQCQCATYEGLYLY-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)aniline (CAS 1021128-03-9) is a sophisticated aniline derivative engineered for use as a key synthetic building block in organic and medicinal chemistry research. Its structure, incorporating dual trifluoromethyl groups, is designed to significantly alter the physicochemical properties of resultant molecules, a common strategy in lead compound optimization. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established tactic in agrochemical and pharmaceutical development. These groups can enhance metabolic stability, improve lipophilicity, and influence the bioavailability of lead compounds . The specific value of this reagent lies in its N-trifluoroethylaniline scaffold, which serves as a platform chemical for constructing more complex molecules . It can be synthesized via an iron porphyrin-catalyzed N-trifluoroethylation of anilines, a method that demonstrates good functional group tolerance for substrates with electron-rich and moderately electron-deficient groups . As a fluorinated amine, its primary research applications are in the synthesis of novel compounds for biological evaluation and the development of advanced materials. Researchers leverage this compound to introduce two distinct, strategically placed fluorine-rich motifs into their target structures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)5-16-7-3-1-6(2-4-7)9(13,14)15/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQCATYEGLYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021128-03-9
Record name N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions . This reaction can be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to produce high-purity N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen or nitro groups into the aromatic ring .

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline serves as a valuable intermediate in synthesizing various fluorinated organic compounds. Its unique structure allows for the creation of more complex molecules with desirable properties for materials science and pharmaceuticals.
  • Reactivity Profiles : The compound can undergo various chemical reactions such as nucleophilic aromatic substitutions and reductions. For example, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride.

Biology

  • Antimicrobial and Anticancer Studies : Research has indicated that derivatives of this compound may possess significant antimicrobial and anticancer activities. The trifluoromethyl groups enhance the compound's lipophilicity, facilitating better cellular uptake and interaction with biological targets .
  • Mechanisms of Action : The biological activity is primarily attributed to its interactions with enzymes or receptors within cells. These interactions can modulate specific biochemical pathways, making it a candidate for drug development.

Medicine

  • Pharmaceutical Development : Ongoing research explores its potential as a building block for drug development. Compounds derived from this compound are being studied for their pharmacokinetic properties which may lead to improved drug efficacy and safety profiles.
  • Potential Drug Targets : The compound's derivatives are being evaluated for their ability to act on specific molecular targets relevant to diseases such as cancer and infections .

Industry

  • Advanced Materials Production : In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials with unique properties such as increased stability and reactivity .
  • Agrochemicals : The compound also finds use in the formulation of agrochemicals that require fluorinated structures for enhanced performance in agricultural applications.

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityBiological ActivityDerivatives showed significant inhibition of cancer cell proliferation in vitro due to enhanced lipophilicity facilitating cellular uptake.
Synthesis of Fluorinated CompoundsChemical SynthesisSuccessful synthesis of complex fluorinated compounds using this compound as an intermediate .
Development of Specialty ChemicalsIndustrial ApplicationDemonstrated improved stability and reactivity in materials science applications compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activity and receptor interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Alkyl/Fluoroalkyl Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
N-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)aniline C₉H₇F₆N 267.16 -CF₃ (para), -CH₂CF₃ (N-linked) High lipophilicity; potential drug intermediate
4-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}aniline C₁₆H₁₆F₃N 279.30 -CH₂CH₃ (para), -CH₂(C₆H₃CF₃) (N-linked) Supplier data available; structural analog
2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline C₁₄H₁₂F₃N 251.25 -CF₃ (para), -CH₃ (ortho) Synthesized via reductive cross-coupling (70% yield)

Key Observations :

  • The trifluoromethyl group at the para position is common across analogs, but N-linked substituents vary significantly.
Nitro-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline C₉H₉F₃N₂O₂ 234.18 -CF₃ (para), -NO₂ (ortho), -CH₂CH₃ (N-linked) High similarity (94%) to target compound
N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline C₁₀H₁₀F₃N₂O₂ 248.20 -CF₃ (para), -NO₂ (ortho), -N(CH₃)₂ Industrial applications; regulated under safety guidelines

Key Observations :

  • Nitro groups enhance electrophilicity, making these analogs suitable for further functionalization (e.g., reduction to amines).
Aromatic and Heterocyclic Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 -CF₃ (meta), -F (ortho) Intermediate for fluorinated pharmaceuticals
N-(2-Phenylethyl)-4-(trifluoromethoxy)aniline C₁₅H₁₄F₃NO 281.27 -OCF₃ (para), -CH₂CH₂C₆H₅ (N-linked) Supplier data available; aromatic diversity

Key Observations :

  • Fluorine or trifluoromethoxy groups improve metabolic resistance and bioavailability.
  • Phenylethyl substituents may enhance binding affinity in receptor-targeted compounds .

Pharmacological and Industrial Relevance

  • The trifluoroethyl group in the target compound is structurally similar to substituents in lomitapide mesylate , a lipid-lowering agent .
  • Nitro-substituted analogs are regulated under DOT HAZMAT and Cal/OSHA standards due to explosion risks .

Biological Activity

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural characteristics. The presence of trifluoroethyl and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F6N. Its structure includes:

  • Trifluoroethyl group : Enhances lipophilicity and binding affinity.
  • Trifluoromethyl group : Increases metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups allow for:

  • Enhanced binding to hydrophobic regions of proteins.
  • Modulation of enzyme activity and receptor interactions.

These interactions can lead to altered pharmacokinetics and pharmacodynamics, making the compound a subject of interest in drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects :
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing significantly less effect on non-cancerous MCF10A cells .
  • Inhibition of Matrix Metalloproteinases (MMPs) :
    • The compound has exhibited inhibitory effects on MMP-2 and MMP-9, which are involved in cancer metastasis .
  • Apoptosis Induction :
    • Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, further indicating potential therapeutic applications .

Research Findings and Case Studies

Study ReferenceFindingsIC50 Values
Inhibitory effects on MDA-MB-231 cells0.126 μM
Induced apoptosis in HeLa cells60 nM (for related compounds)
Enhanced selectivity against cancer cellsVaries by derivative

Case Study: Anticancer Activity

A study focused on a series of fluorinated anilines including this compound highlighted its potential as an anticancer agent. The compound was tested against various cell lines and demonstrated significant antiproliferative activity with a selectivity index favoring cancerous over non-cancerous cells .

Pharmacokinetic Studies

Research into the pharmacokinetics of fluorinated compounds suggests that the unique structure of this compound may enhance its absorption and distribution in biological systems. This is critical for developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline, and what are their respective advantages?

Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed amination. For example, reacting 4-chloro-(trifluoromethyl)aniline derivatives with 2,2,2-trifluoroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Alternative methods include Ullmann coupling using copper catalysts or Buchwald-Hartwig amination with palladium ligands to introduce the trifluoroethyl group. These approaches vary in efficiency: Ullmann coupling is cost-effective but may require higher temperatures, while palladium catalysis offers better regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups; δ -80 to -90 ppm for CF₃CH₂).
  • ¹H NMR : Reveals aromatic proton splitting patterns (e.g., para-substituted trifluoromethyl groups cause distinct deshielding).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 262.05).
  • IR spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize defluorination during synthesis?

Defluorination is a critical challenge due to the strong electron-withdrawing nature of CF₃ groups. Strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Catalyst tuning : Employ palladium complexes with electron-rich ligands (e.g., XPhos) to reduce oxidative addition side reactions.
  • Temperature control : Maintain reactions below 120°C to prevent thermal degradation.
  • Additives : Incorporate silver salts (e.g., Ag₂O) to scavenge free fluoride ions .

Q. What computational methods predict the electronic effects of trifluoromethyl/trifluoroethyl groups on aromatic reactivity?

Density Functional Theory (DFT) calculates substituent effects:

  • Electron-withdrawing nature : CF₃ and CF₃CH₂ groups reduce ring electron density, lowering reactivity in electrophilic substitution but enhancing oxidative stability.
  • Hammett parameters : σₚ values for CF₃ (~0.54) and CF₃CH₂ (~0.45) guide predictions for cross-coupling reactions (e.g., Suzuki-Miyaura requires electron-deficient aryl halides).
  • Frontier molecular orbital analysis : Predicts regioselectivity in nucleophilic attacks .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

Systematic approaches include:

  • Structural analogs : Compare activities of derivatives with varied substituents (e.g., nitro vs. amino groups at position 2) to identify pharmacophores .
  • Purity validation : Use HPLC-MS to rule out impurities (common in fluorinated compounds due to hygroscopicity).
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for enzyme inhibition assays).
  • Meta-analysis : Aggregate data from multiple studies to distinguish outliers .

Methodological Considerations

  • Handling fluorinated intermediates : Store under inert atmosphere (Ar/N₂) to prevent hydrolysis of CF₃ groups.
  • Crystallography challenges : Fluorine’s low electron density complicates X-ray diffraction; synchrotron sources improve resolution .
  • Toxicity screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity, as fluorinated anilines often exhibit unique bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

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